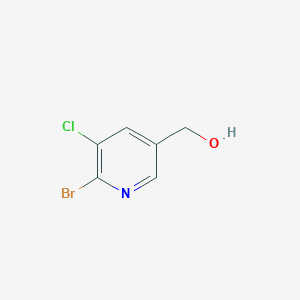
(6-Bromo-5-chloropyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-5-chloropyridin-3-yl)methanol: is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and chlorine atoms on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-chloropyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to a hydroxymethylation reaction to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with continuous monitoring to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-5-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine carboxylic acids or aldehydes.
Reduction Reactions: Dehalogenated pyridine derivatives or methyl-substituted pyridines.
Scientific Research Applications
Chemistry: (6-Bromo-5-chloropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its halogenated pyridine structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors .
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms enhances the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The halogen atoms on the pyridine ring enhance its binding affinity to target proteins, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
(6-Bromo-2-chloropyridin-3-yl)methanol: Similar structure but with different positions of halogen atoms.
(5-Bromo-2-chloropyridin-3-yl)methanol: Another isomer with different halogen positions.
(6-Chloropyridin-3-yl)methanol: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness: (6-Bromo-5-chloropyridin-3-yl)methanol is unique due to the specific positions of the bromine and chlorine atoms on the pyridine ring. This unique arrangement allows for selective reactions and interactions that are not possible with other isomers. The presence of both halogen atoms and the hydroxymethyl group provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(6-bromo-5-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
InChI Key |
WHFWAUWURBCQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















